molecular formula C6H7BFNO2 B111646 (5-Fluoro-6-methylpyridin-2-yl)boronic acid CAS No. 1208101-45-4

(5-Fluoro-6-methylpyridin-2-yl)boronic acid

Cat. No.: B111646
CAS No.: 1208101-45-4
M. Wt: 154.94 g/mol
InChI Key: WDAILCPJIWDYCA-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form stable covalent bonds with diols and other Lewis bases.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-6-methylpyridin-2-yl)boronic acid typically involves the reaction of 5-fluoro-6-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methylpyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is unique due to the presence of both fluorine and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAILCPJIWDYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590548
Record name (5-Fluoro-6-methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208101-45-4
Record name (5-Fluoro-6-methylpyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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